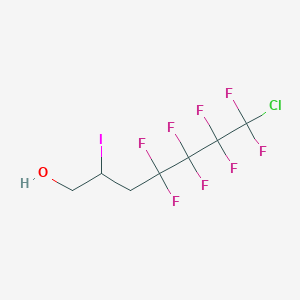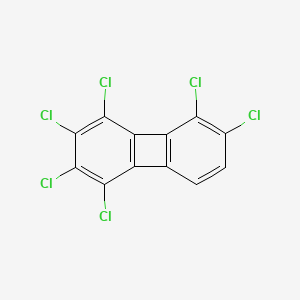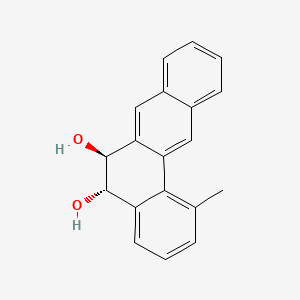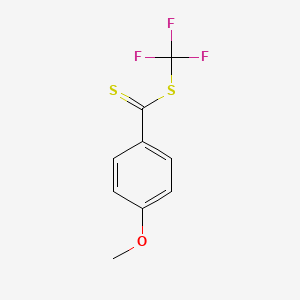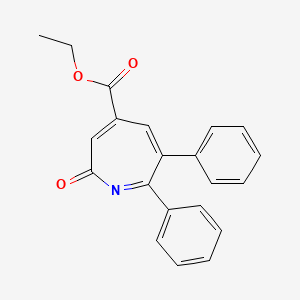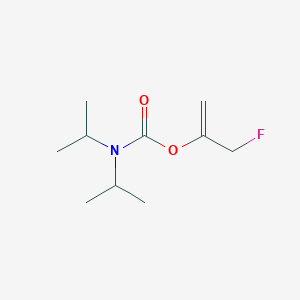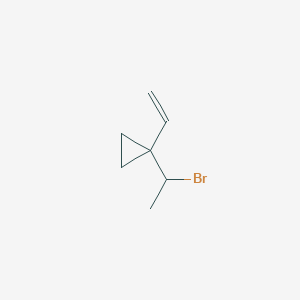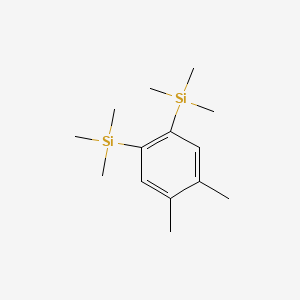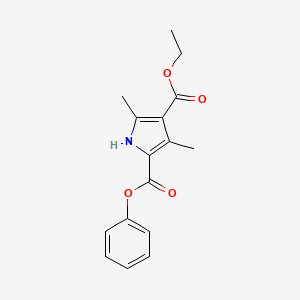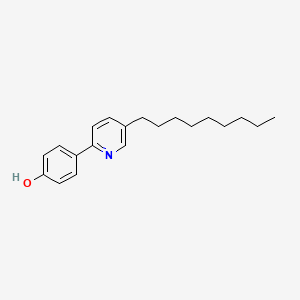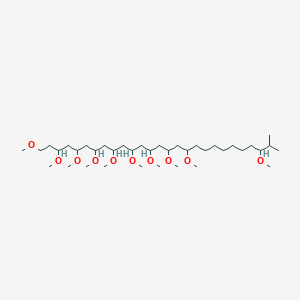![molecular formula C30H50N4O4 B14337579 Hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;propane-1,2-diamine CAS No. 101227-29-6](/img/structure/B14337579.png)
Hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;propane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Hexanediamine, polymer with 2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis[oxirane] and 1,2-propanediamine is a complex polymer known for its unique chemical structure and properties. This compound is formed by the polymerization of 1,6-hexanediamine, 2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis[oxirane], and 1,2-propanediamine. It is widely used in various industrial applications due to its excellent mechanical and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-hexanediamine, polymer with 2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis[oxirane] and 1,2-propanediamine involves a series of polymerization reactions. The primary components, 1,6-hexanediamine and 1,2-propanediamine, are reacted with 2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis[oxirane] under controlled conditions. The reaction typically occurs in the presence of a catalyst and at elevated temperatures to facilitate the polymerization process .
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large reactors where the reactants are mixed and heated to the desired temperature. The process is carefully monitored to ensure the correct molecular weight and polymer structure are achieved. The resulting polymer is then purified and processed into various forms for different applications .
化学反応の分析
Types of Reactions
1,6-Hexanediamine, polymer with 2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis[oxirane] and 1,2-propanediamine undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the polymer’s properties by altering its chemical structure.
Substitution: The polymer can undergo substitution reactions where certain functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce various oxidized derivatives of the polymer, while substitution reactions can introduce new functional groups into the polymer chain .
科学的研究の応用
1,6-Hexanediamine, polymer with 2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis[oxirane] and 1,2-propanediamine has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and tissue engineering.
Medicine: Explored for its biocompatibility and potential use in medical devices and implants.
作用機序
The mechanism by which 1,6-hexanediamine, polymer with 2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis[oxirane] and 1,2-propanediamine exerts its effects involves its interaction with various molecular targets and pathways. The polymer’s structure allows it to form strong bonds with other molecules, enhancing its mechanical strength and chemical resistance. The specific pathways involved depend on the application and the environment in which the polymer is used .
類似化合物との比較
Similar Compounds
Hexamethylenediamine: A similar diamine used in the production of polymers.
Phenol, 4,4’- (1-methylethylidene)bis-, polymer with (chloromethyl)oxirane: Another polymer with similar structural components.
1,3-Benzenedimethanamine, polymer with 2,2’-((1-methylethylidene)bis(4,1-phenyleneoxymethylene))bis(oxirane) and 2,2,4-trimethyl-1,6-hexanediamine: A related polymer with different diamine components.
Uniqueness
1,6-Hexanediamine, polymer with 2,2’-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis[oxirane] and 1,2-propanediamine is unique due to its specific combination of monomers, which imparts distinct mechanical and chemical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
特性
CAS番号 |
101227-29-6 |
|---|---|
分子式 |
C30H50N4O4 |
分子量 |
530.7 g/mol |
IUPAC名 |
hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;propane-1,2-diamine |
InChI |
InChI=1S/C21H24O4.C6H16N2.C3H10N2/c1-21(2,15-3-7-17(8-4-15)22-11-19-13-24-19)16-5-9-18(10-6-16)23-12-20-14-25-20;7-5-3-1-2-4-6-8;1-3(5)2-4/h3-10,19-20H,11-14H2,1-2H3;1-8H2;3H,2,4-5H2,1H3 |
InChIキー |
CGEFRFLJTXOHLO-UHFFFAOYSA-N |
正規SMILES |
CC(CN)N.CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC4CO4.C(CCCN)CCN |
関連するCAS |
101227-29-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


